

An In-depth Technical Guide to the Chemical Properties of Methoxydimethylphenylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Silane, methoxydimethylphenyl-*

Cat. No.: B7907832

[Get Quote](#)

Preamble: Structuring a Molecule-Centric Guide

This technical guide eschews a conventional, rigid template in favor of a structure that mirrors the scientific inquiry process for a specific chemical entity: Methoxydimethylphenylsilane (CAS No. 17881-88-8). Our exploration begins with its fundamental identity, progresses through its empirical physicochemical and spectroscopic characteristics, delves into its core reactivity and mechanisms, outlines a viable synthetic pathway, and culminates in its practical applications and safety considerations. This approach is designed for researchers, scientists, and drug development professionals who require a comprehensive and mechanistically grounded understanding of this versatile organosilicon compound.

Section 1: Molecular Identity and Overview

Methoxydimethylphenylsilane is an organosilicon compound featuring a silicon atom bonded to two methyl groups, a phenyl group, and a methoxy group. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable intermediate and functional material. The central silicon atom, being less electronegative than oxygen and carbon, dictates much of the molecule's reactivity, which is primarily centered on the Si-O bond.

Molecular Structure:

Caption: Molecular structure of methoxydimethylphenylsilane.

Section 2: Physicochemical Properties

The physical and chemical properties of methoxydimethylphenylsilane are summarized below. These data are essential for its handling, purification, and application in various experimental setups.

Property	Value	Source(s)
CAS Number	17881-88-8	[1]
Molecular Formula	C ₉ H ₁₄ OSi	[1]
Molecular Weight	166.29 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	0.91 g/cm ³	[1]
Boiling Point	82°C at 28 mmHg	[1]
Flash Point	82°C at 28 mmHg	[1]
Refractive Index (n ₂₀ /D)	1.4850 to 1.4890	[1]
Vapor Pressure	0.858 mmHg at 25°C	[1]
Sensitivity	Moisture Sensitive	[1]
Solubility	Soluble in organic solvents (alcohols, ethers, hydrocarbons)	[1]

Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of methoxydimethylphenylsilane. The expected spectral features are detailed below, based on established principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the six protons of the two equivalent Si-CH₃ groups.

- A singlet for the three protons of the O-CH₃ group.
- A multiplet pattern for the five protons of the phenyl group (C₆H₅).
- ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbons attached to silicon, the methoxy carbon, and the distinct carbons of the phenyl ring.
- ²⁹Si NMR: This technique is highly sensitive to the substituents on the silicon atom. For methoxydimethylphenylsilane, a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to two alkyl groups, one aryl group, and one alkoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands for methoxydimethylphenylsilane include:

- Si-O-C stretch: A strong band, typically around 1090 cm⁻¹, is characteristic of the asymmetric stretching of the Si-O-C linkage.[3]
- Si-CH₃ vibrations: Bands corresponding to the Si-CH₃ symmetric deformation (around 1250 cm⁻¹) and rocking (around 800-840 cm⁻¹) are expected.[3]
- Si-Phenyl vibrations: A band around 1120 cm⁻¹ is characteristic of the Si-phenyl linkage.[3]
- Aromatic C-H stretch: Peaks appearing just above 3000 cm⁻¹.
- Aliphatic C-H stretch: Peaks appearing just below 3000 cm⁻¹.

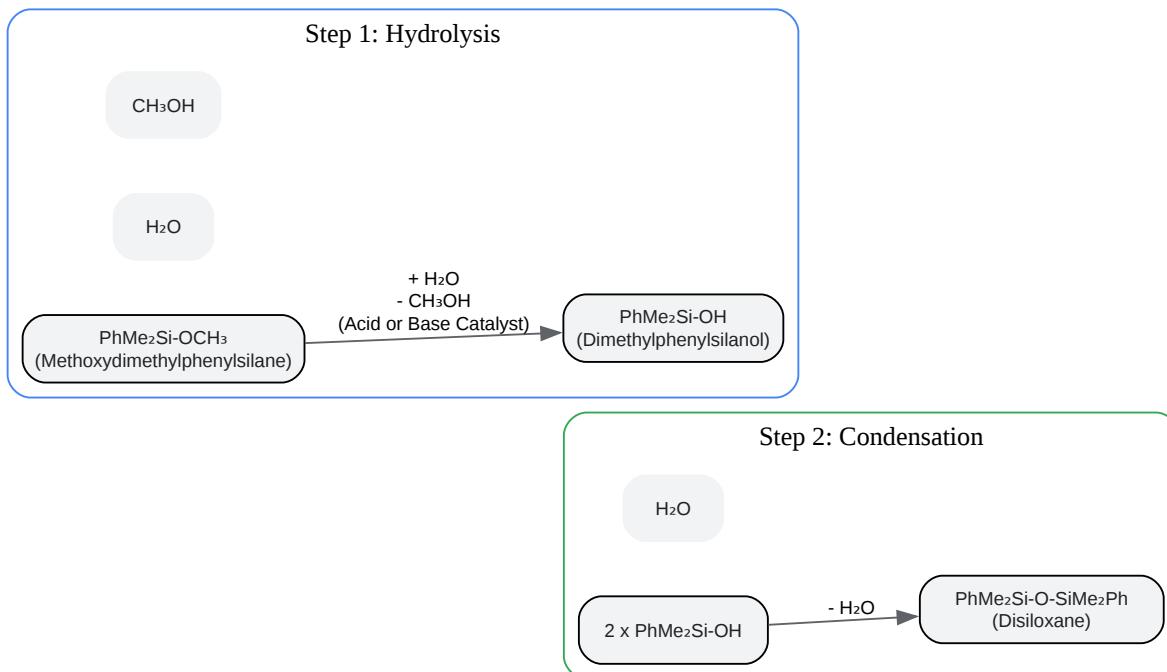
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methoxydimethylphenylsilane would likely show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dominated by the loss of stable groups. Key fragments observed include:[4]

- m/z 151 (Base Peak): Corresponds to the loss of a methyl radical ([M - CH₃]⁺), a very common fragmentation pathway for methylsilanes.[5]

- m/z 121: Can be attributed to the loss of the methoxy group and a methyl group ($[M - OCH_3 - CH_3]^+$) or subsequent fragmentation.
- m/z 135: Corresponds to the loss of the methoxy group ($[M - OCH_3]^+$).

Section 4: Chemical Reactivity and Mechanisms


The primary site of reactivity in methoxydimethylphenylsilane is the silicon-methoxy (Si-OCH₃) bond. This bond is susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.

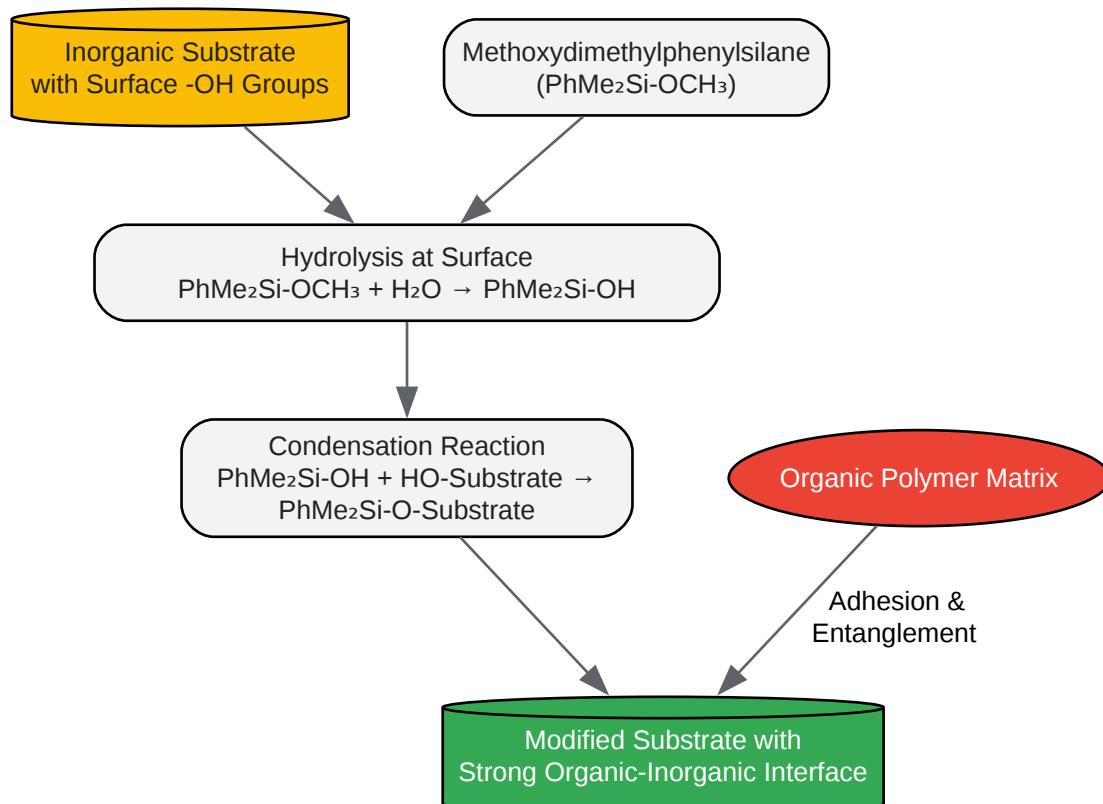
Hydrolysis and Condensation

The hydrolysis of the methoxy group to a silanol (Si-OH) is the gateway to the compound's utility as a coupling agent and in the formation of polysiloxanes. This reaction can be catalyzed by either acid or base.

- Acid-Catalyzed Mechanism: The reaction begins with the rapid protonation of the methoxy oxygen, making the methanol a much better leaving group. A water molecule then performs a nucleophilic attack on the silicon center, displacing methanol and forming the protonated silanol, which then deprotonates.
- Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate. This intermediate then expels a methoxide ion to form the silanol.

The newly formed, reactive silanol (dimethylphenylsilanol) can then undergo condensation with another silanol molecule to form a disiloxane, releasing a molecule of water. This process can continue to form longer polysiloxane chains.

[Click to download full resolution via product page](#)


Caption: General workflow for hydrolysis and condensation of methoxydimethylphenylsilane.

Role as a Coupling Agent

Methoxydimethylphenylsilane is utilized as a coupling agent to improve the adhesion between inorganic substrates (like glass or metal oxides) and organic polymers.^[2] The process relies on the dual functionality of the molecule after hydrolysis.

- **Hydrolysis:** The methoxy group reacts with trace water on the inorganic substrate's surface to form a reactive silanol (Si-OH) group.
- **Bonding to Inorganic Substrate:** The silanol group condenses with hydroxyl groups (e.g., M-OH) on the surface of the inorganic material, forming a stable, covalent M-O-Si bond.

- **Interfacing with Organic Matrix:** The organic substituents on the silicon atom (the phenyl and methyl groups) are organophilic. They physically entangle with or exhibit van der Waals interactions with the organic polymer matrix, creating a strong interface between the two dissimilar materials.

[Click to download full resolution via product page](#)

Caption: Workflow of methoxydimethylphenylsilane as a coupling agent.

Section 5: Synthesis Methodology

A common and direct method for the laboratory-scale synthesis of methoxydimethylphenylsilane is the nucleophilic substitution of the chlorine atom in the precursor, chlorodimethylphenylsilane, using a methoxide source. While a specific peer-reviewed protocol for this exact molecule is not readily available, a general, trustworthy procedure can be adapted from standard organosilicon synthesis techniques, such as those found in *Organic Syntheses* for related compounds. The reaction typically involves treating the chlorosilane with methanol in the presence of a base to neutralize the HCl byproduct, or using a pre-formed salt like sodium methoxide.

General Experimental Protocol: Methanolysis with a Base

This protocol is a representative example based on established chemical principles. Researchers should conduct their own literature search for specific applications and optimize conditions accordingly.

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- **Reagents:** Chlorodimethylphenylsilane (1.0 eq) and a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) are charged into the flask. A solution of anhydrous methanol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in the same solvent is prepared and loaded into the dropping funnel.
- **Reaction:** The flask is cooled in an ice bath. The methanol/base solution is added dropwise to the stirred solution of the chlorosilane over 30-60 minutes. A precipitate (e.g., triethylammonium chloride) will form.
- **Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitate is removed by filtration under inert atmosphere.
- **Isolation:** The solvent is removed from the filtrate using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure methoxydimethylphenylsilane.

Section 6: Applications in Research and Development

- **Materials Science:** It serves as a key intermediate in the synthesis of silicone resins and polymers.^[6] Its application is prominent in producing coatings and adhesives, where it enhances water repellency and durability.^{[2][6]} As a surface treatment agent, it modifies surfaces to improve their resistance to moisture and environmental degradation.^[2]

- **Organic Synthesis:** The dimethylphenylsilyl (DMPS) group can be used as a protecting group for alcohols. While less common than other silyl ethers (like TMS or TBDMS), it offers different steric and electronic properties, potentially allowing for selective deprotection under specific conditions.
- **Composite Materials:** As detailed in Section 4.2, it is a crucial coupling agent for creating robust composite materials by bridging the interface between organic polymers and inorganic fillers.[\[2\]](#)[\[6\]](#)

Section 7: Safety and Handling

Methoxydimethylphenylsilane is a flammable liquid and is classified as a skin and eye irritant. [\[7\]](#)[\[8\]](#) It is also moisture-sensitive, and contact with water will lead to hydrolysis, releasing methanol.

- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, a face shield, and chemical-resistant gloves.[\[7\]](#) Work in a well-ventilated area or a chemical fume hood.
- **Handling:** Keep away from heat, sparks, open flames, and other ignition sources.[\[4\]](#)[\[8\]](#) Handle under an inert atmosphere to prevent degradation from moisture.[\[4\]](#)
- **First Aid:**
 - **Skin Contact:** Wash off immediately with plenty of water for at least 15 minutes.[\[7\]](#)
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[8\]](#)
 - **Inhalation:** Move to fresh air.[\[7\]](#)
 - **Ingestion:** Clean mouth with water and drink plenty of water afterwards.[\[7\]](#)
- **Disposal:** Waste should be assigned by the user based on the application and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[\[7\]](#)

Section 8: References

- Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - Methoxydimethylphenylsilane. --INVALID-LINK--
- ChemBK. (2024, April 10). Phenyl(methoxy)dimethylsilane. --INVALID-LINK--
- National Institutes of Health, PubChem. **Silane, methoxydimethylphenyl-** (CID 140300). --INVALID-LINK--
- ChemicalBook. (2025, September 27). **Silane, methoxydimethylphenyl-** - Safety Data Sheet. --INVALID-LINK--
- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methoxydimethyl(phenyl)silane. --INVALID-LINK--
- Smolecule. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7. --INVALID-LINK--
- National Institutes of Health, PubChem. **Silane, methoxydimethylphenyl-** (CID 140300) - Spectral Information. --INVALID-LINK--
- CymitQuimica. CAS 17881-88-8: Methoxydimethylphenyl Silane. --INVALID-LINK--
- Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--
- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. --INVALID-LINK--
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--
- MySkinRecipes. Methoxydimethylphenylsilane. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007106459A2 - Improved process for the synthesis and methanolysis of ammonia borane and borazine - Google Patents [patents.google.com]
- 3. CN1451642A - Method for producing methanol and synthetic ammonia - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis of silanol-rich long-life polysilsesquioxane liquids by cosolvent-free hydrolytic polycondensation of organot... [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methoxydimethylphenylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7907832#methoxydimethylphenylsilane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com